BLT-1 Exhibits Approximately 6-Fold Higher Potency for DiI-HDL Uptake Inhibition Versus BLT-2 and Over 30-Fold Versus BLT-4
BLT-1 demonstrates significantly greater potency in inhibiting DiI-HDL uptake in ldlA[mSR-BI] cells compared to its closest structural analogs in the BLT series [1].
| Evidence Dimension | Inhibition of DiI-HDL uptake (IC50) |
|---|---|
| Target Compound Data | 0.06 ± 0.04 μM |
| Comparator Or Baseline | BLT-2: 0.35 ± 0.18 μM; BLT-3: 0.51 ± 0.15 μM; BLT-4: 2.0 ± 1.0 μM; BLT-5: 7.1 ± 3.7 μM |
| Quantified Difference | BLT-1 is 5.8-fold more potent than BLT-2 and 33-fold more potent than BLT-4 |
| Conditions | ldlA[mSR-BI] cells; DiI-HDL uptake assay; 2 h incubation at 37°C |
Why This Matters
Higher potency enables lower working concentrations, reducing off-target effects and compound consumption in high-throughput or long-term experimental designs.
- [1] Nieland TJ, Penman M, Dori L, Krieger M, Kirchhausen T. Discovery of chemical inhibitors of the selective transfer of lipids mediated by the HDL receptor SR-BI. Proc Natl Acad Sci U S A. 2002;99(24):15422-15427. View Source
